Iodoacetyl-PEG4-biotin

biotinylation spacer arm optimization streptavidin binding accessibility

Iodoacetyl-PEG4-biotin forms irreversible thioether bonds with cysteine –SH groups at pH 7.5–8.5, ensuring biotin tag retention through SDS-PAGE and stringent washes. Its 27.1 Å PEG₄ spacer maximizes streptavidin accessibility while minimizing antibody aggregation — superior to shorter PEG₂ analogs or reversible maleimide reagents. Membrane-impermeant: labels only cell-surface proteins for unambiguous flow cytometry. Also functions as a defined-length PROTAC PEG linker where spacer length critically governs ternary complex formation. For researchers demanding irreversible, aggregation-free biotinylation with consistent lot-to-lot performance.

Molecular Formula C22H39IN4O7S
Molecular Weight 630.5 g/mol
Cat. No. B11931333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetyl-PEG4-biotin
Molecular FormulaC22H39IN4O7S
Molecular Weight630.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2
InChIInChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1
InChIKeyXWCOXDYYHXPYQB-WFXMLNOXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodoacetyl-PEG4-biotin: Definition, Molecular Specifications, and Core Functional Class


Iodoacetyl-PEG4-biotin is a heterobifunctional biotinylation reagent with the molecular formula C₂₂H₃₉IN₄O₇S and a molecular weight of approximately 630.5 g/mol . The compound comprises three functional modules: (1) an iodoacetyl group at one terminus that reacts selectively with sulfhydryl (-SH) groups (cysteine residues) to form irreversible thioether bonds; (2) a tetraethylene glycol (PEG₄) spacer arm providing a flexible hydrophilic linker of approximately 27.1 Å in length; and (3) a biotin moiety at the opposite terminus that binds streptavidin or avidin with extraordinarily high affinity (Kd ≈ 10⁻¹⁵ M) . It is classified within the broader category of sulfhydryl-reactive, PEGylated biotinylation reagents and is also utilized as a polyethylene glycol (PEG)-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs) [1].

Iodoacetyl-PEG4-biotin: Why Interchanging with Other Sulfhydryl-Reactive Biotinylation Reagents or Alternative PEG Spacers Compromises Experimental Outcomes


Sulfhydryl-reactive biotinylation reagents differ critically across three functional dimensions that preclude simple substitution: (1) the reactive electrophile (iodoacetyl vs. maleimide vs. pyridyldithiol) which governs reaction pH specificity, bond reversibility, and susceptibility to hydrolysis; (2) the spacer arm composition and length (PEG₄ vs. PEG₂ vs. hydrocarbon LC linkers) which determines aqueous solubility, steric accessibility to streptavidin, and aggregation propensity of the biotinylated conjugate ; and (3) membrane permeability characteristics that dictate whether intracellular or exclusively cell-surface labeling is achieved. Selecting a shorter PEG₂ analog or a maleimide-based alternative without systematic evaluation may yield incompletely labeled targets, increased protein aggregation, or unintended bond cleavage under reducing conditions—each of which directly compromises downstream detection sensitivity and purification yield [1].

Iodoacetyl-PEG4-biotin: Quantified Differentiation Against Maleimide-Based and PEG₂-Containing Comparators


Iodoacetyl-PEG4-biotin Spacer Arm Length: 27.1 Å vs. 24.7 Å for PEG₂ Analog Enables Reduced Steric Hindrance

The tetraethylene glycol (PEG₄) spacer arm of Iodoacetyl-PEG4-biotin adds a total length of approximately 27.1 Å to the target molecule, compared to 24.7 Å for the PEG₂-containing analog Iodoacetyl-PEG2-biotin . This 2.4 Å increase in linker extension, coupled with the enhanced flexibility conferred by two additional ethylene glycol units, reduces steric hindrance when the biotin moiety engages the deep binding pocket of streptavidin or avidin .

biotinylation spacer arm optimization streptavidin binding accessibility antibody labeling

Iodoacetyl-PEG4-biotin Reaction pH Profile: Effective at Alkaline pH 7.5–8.5 vs. Maleimide Acidic-to-Neutral Preference

Iodoacetyl-containing reagents, including Iodoacetyl-PEG4-biotin, react with reduced sulfhydryl groups (-SH) at alkaline pH (7.5–8.5) to form stable, irreversible thioether bonds . In contrast, maleimide-based biotinylation reagents react optimally at acidic to neutral pH (approximately 6.5–7.2) . This pH profile difference has practical implications: iodoacetyl reagents can be employed in Tris or borate buffer systems at pH 8.3 without significant competing reactions, whereas maleimides are preferred for labeling under near-physiological pH conditions where amine group protonation must be minimized [1].

thiol-reactive chemistry pH-dependent conjugation cysteine labeling reaction optimization

Iodoacetyl vs. Maleimide: Maleimide Exhibits Higher Reactivity Rate but Iodoacetyl Demonstrates Superior Hydrolytic Stability

Systematic kinetic measurements of thiol-reactive PEG cross-linkers over a pH range of 7.4 to 8.6 established the following reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide, with reaction rates increasing exponentially with increasing pH [1]. However, maleimide functional groups are susceptible to hydrolytic ring-opening in aqueous buffers over time, which progressively inactivates the reactive moiety. In contrast, the iodoacetyl group exhibits greater hydrolytic stability, remaining active in aqueous solution over a wider pH range and enabling reliable use in prolonged reaction protocols .

thiol reaction kinetics cross-linker stability hydrolysis resistance conjugation chemistry

Iodoacetyl-PEG4-biotin Forms Irreversible Thioether Bonds vs. Reversible Disulfide Bonds of Pyridyldithiol (HPDP) Reagents

Both iodoacetyl- and maleimide-containing biotinylation reagents react with sulfhydryl (-SH) groups to form stable, irreversible thioether bonds that are not cleavable under standard reducing conditions . In contrast, pyridyldithiol-based reagents such as EZ-Link HPDP-Biotin react with -SH groups in near-neutral buffers to form reversible disulfide bonds, which can be cleaved using DTT or other reducing agents to release the original, unmodified target molecule . The thioether linkage formed by Iodoacetyl-PEG4-biotin withstands the reducing environment of intracellular compartments and the stringent wash conditions employed in pull-down assays, ensuring that the biotin tag remains covalently attached throughout multi-step workflows [1].

irreversible conjugation reversible labeling thioether bond affinity purification target recovery

Iodoacetyl-PEG4-biotin: Optimized Application Scenarios Derived from Quantified Differentiation Evidence


Site-Specific Labeling of Reduced Antibody Hinge-Region Cysteines for Immunoassay Development

The irreversible thioether bond formation at alkaline pH (7.5–8.5) combined with the 27.1 Å PEG₄ spacer arm makes Iodoacetyl-PEG4-biotin particularly well-suited for labeling the reduced hinge-region cysteines of antibodies . The extended, flexible spacer minimizes steric interference with antigen-binding domains while ensuring the biotin moiety remains accessible for streptavidin-HRP detection in ELISA or Western blot formats. The irreversibility of the thioether linkage ensures the biotin tag is retained through multiple wash steps and under the reducing conditions of SDS-PAGE sample preparation [1]. The PEG₄ spacer also imparts aqueous solubility to the biotinylated antibody conjugate, reducing aggregation during storage compared to non-PEGylated iodoacetyl-biotin analogs .

Synthesis of PROTACs Requiring a Stable, Flexible PEG Linker Between E3 Ligase and Target Protein Ligands

Iodoacetyl-PEG4-biotin serves as a PEG-based linker in PROTAC synthesis, where the tetraethylene glycol spacer provides a flexible tether of defined length (~27.1 Å) between the E3 ubiquitin ligase ligand and the target protein-binding moiety . The length and flexibility of the PEG₄ chain are critical parameters influencing ternary complex formation and subsequent target ubiquitination efficiency. Compared to shorter PEG₂ linkers (24.7 Å), the additional 2.4 Å extension may alter the spatial orientation of the degradation complex, which can be leveraged in structure-activity relationship (SAR) studies to optimize PROTAC potency and selectivity [1]. The irreversible covalent nature of the linker attachment ensures that the bifunctional degrader molecule remains intact throughout cellular uptake and intracellular trafficking .

Cell-Surface Protein Biotinylation for Flow Cytometry and Affinity Purification Without Intracellular Labeling

Due to its hydrophilic PEG₄ spacer and molecular weight (~630.5 g/mol), Iodoacetyl-PEG4-biotin is membrane-impermeant under standard labeling conditions, restricting covalent modification to extracellular cysteine residues of cell-surface proteins . This property is essential for applications requiring exclusive labeling of plasma membrane proteins for flow cytometric detection or subsequent streptavidin-based affinity purification, without confounding signal from intracellular protein pools [1]. The alkaline pH reaction requirement (pH 7.5–8.5) aligns well with the slightly alkaline pH of standard cell culture media (e.g., DMEM, RPMI-1640), enabling efficient labeling of live cells at 4°C to prevent endocytic internalization during the conjugation step .

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